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Compound of Interest

Elacestrant S enantiomer

dihydrochloride

Cat. No.: B2734308

Compound Name:

Elacestrant vs. its Dihydrochloride Salt: A
Pharmacokinetic Comparison for Researchers

For researchers and drug development professionals, understanding the pharmacokinetic
profile of a drug candidate is paramount. This guide provides a detailed comparison of the
pharmacokinetic properties of Elacestrant and its clinically administered form, Elacestrant S-
enantiomer dihydrochloride. Elacestrant is a selective estrogen receptor degrader (SERD)
approved for the treatment of certain types of breast cancer.[1][2][3] It is formulated as a
dihydrochloride salt for oral administration.[4][5] The approved dosage of 345 mg of Elacestrant
is equivalent to 400 mg of Elacestrant dihydrochloride.[4][6] This guide will clarify the
relationship between the active moiety (Elacestrant) and its salt form, presenting key
pharmacokinetic data from clinical studies involving the dihydrochloride formulation.

Understanding the Forms: Elacestrant and
Elacestrant Dihydrochloride

It is crucial to understand that "Elacestrant S-enantiomer dihydrochloride" is the active
pharmaceutical ingredient (API) used in the final oral dosage form.[5] Pharmacokinetic studies
measure the concentration and disposition of the active compound, Elacestrant, in the body
following the administration of this salt form. Therefore, a direct head-to-head pharmacokinetic
comparison between the "parent compound” (free base) and the dihydrochloride salt is not the
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standard clinical scenario. The available data pertains to the systemic exposure of Elacestrant
after the oral intake of the dihydrochloride salt.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Elacestrant following
oral administration of Elacestrant dihydrochloride in healthy post-menopausal women and
patients with breast cancer.
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Pharmacokinetic
Parameter

Value

Population

Reference

Oral Bioavailability

~10% - 11%

Healthy post-

menopausal women

[L]14106107108]

Time to Maximum

Healthy post-

Plasma Concentration 1 - 4 hours menopausal [1][2][6]
(Tmax) women/Patients
o ] Healthy post-
Elimination Half-Life
30 - 50 hours menopausal [1][6]
(tv2) .
women/Patients

Steady State

Reached by day 6

Healthy post-
menopausal

women/Patients

[2][6]

2-fold (based on

Healthy post-

Accumulation Ratio menopausal [1][2]
AUCO0-24h) .
women/Patients
Volume of Distribution N
5800 L Not Specified [1]
(vd)
Plasma Protein N
o >99% Not Specified [1][6]
Binding
Primarily by CYP3A4;
_ minor contributions N
Metabolism Not Specified [11141e1r8l
from CYP2A6 and
CYP2C9
~82% in feces (34%
) unchanged); ~7.5% in N
Excretion ] Not Specified [1][6]
urine (<1%
unchanged)
_ Cmax increased by
Effect of High-Fat ) N
42%, AUC increased Not Specified [1]
Meal
by 22%
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Experimental Protocols

The pharmacokinetic data presented above were primarily derived from two first-in-human,
randomized, placebo-controlled Phase 1 studies (Study 001 and Study 004) conducted in
healthy postmenopausal women.[7][9][10]

Study Design

e Study 001: This study involved single-ascending dose and multiple-ascending dose cohorts.
[7] To determine absolute bioavailability, a cohort of subjects received a single oral dose (100
mg) and a single intravenous dose (1 mg) of Elacestrant.[7][11]

o Study 004: This study evaluated multiple-ascending doses of Elacestrant administered daily
for 7 days.[11]

Pharmacokinetic Sampling and Analysis

» Blood Sampling: Serial blood samples were collected at predefined time points post-dose to
determine the plasma concentrations of Elacestrant.

o Analytical Method: Plasma concentrations of Elacestrant were likely measured using a
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is
the standard for quantitative bioanalysis in pharmacokinetic studies.

Signaling Pathway and Experimental Workflow
Elacestrant Mechanism of Action

Elacestrant is a selective estrogen receptor degrader (SERD) that binds to the estrogen
receptor-alpha (ERa).[1][2] This binding blocks the transcriptional activity of the receptor and
leads to its degradation.[1][2] This mechanism is particularly important in ER-positive breast
cancers, including those with ESR1 mutations that can confer resistance to other endocrine
therapies.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["Elacestrant S enantiomer dihydrochloride" vs parent
compound in pharmacokinetic studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2734308#elacestrant-s-enantiomer-dihydrochloride-
vs-parent-compound-in-pharmacokinetic-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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